molecular formula C11H8FNO3 B11885275 6-Fluoro-3-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid CAS No. 170568-85-1

6-Fluoro-3-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B11885275
CAS No.: 170568-85-1
M. Wt: 221.18 g/mol
InChI Key: BPVATFHBCWAZIN-UHFFFAOYSA-N
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Description

6-Fluoro-3-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a quinoline derivative known for its significant biological and pharmacological activities. This compound is part of the quinolone family, which is widely recognized for its applications in medicinal chemistry, particularly in the development of antibacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzoyl fluoride with ethyl acetoacetate, followed by cyclization and subsequent oxidation .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process may involve multiple steps, including the preparation of intermediates, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-3-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . The compound’s fluorine atom enhances its ability to penetrate bacterial cell walls and bind to the target enzymes effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid stands out due to its unique substitution pattern, which imparts distinct physicochemical properties and biological activities. Its specific structure allows for targeted interactions with bacterial enzymes, making it a valuable compound in the development of new antibacterial agents .

Properties

CAS No.

170568-85-1

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

6-fluoro-3-methyl-2-oxo-1H-quinoline-4-carboxylic acid

InChI

InChI=1S/C11H8FNO3/c1-5-9(11(15)16)7-4-6(12)2-3-8(7)13-10(5)14/h2-4H,1H3,(H,13,14)(H,15,16)

InChI Key

BPVATFHBCWAZIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)F)NC1=O)C(=O)O

Origin of Product

United States

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